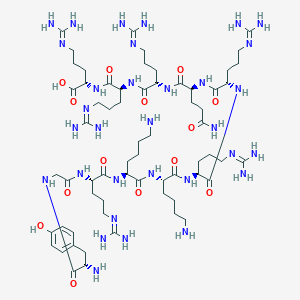
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione
Descripción general
Descripción
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione (DMDD) is a heterocyclic compound that has gained attention in recent years due to its potential applications in the field of materials science and biomedical research. DMDD is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound has a molecular weight of 209.23 g/mol and a chemical formula of C10H13NO4.
Mecanismo De Acción
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione is known to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis through the inhibition of topoisomerase II. The compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, the compound has limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione. One area of interest is the development of new anticancer drugs based on the structure of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione. Another potential direction is the use of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione as a precursor for the synthesis of new organic semiconductors and conducting polymers. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione and its potential applications in the treatment of inflammatory diseases.
Aplicaciones Científicas De Investigación
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione has been found to have potential applications in the field of materials science as a precursor for the synthesis of various organic semiconductors and conducting polymers. The compound has also been studied for its potential use as an antitumor agent, due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
181862-87-3 |
|---|---|
Nombre del producto |
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione |
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
1-(2,2-dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H15NO4/c1-6-7(2)10(13)11(9(6)12)5-8(14-3)15-4/h8H,5H2,1-4H3 |
Clave InChI |
SVHSVLWQEVFDHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C1=O)CC(OC)OC)C |
SMILES canónico |
CC1=C(C(=O)N(C1=O)CC(OC)OC)C |
Sinónimos |
1H-Pyrrole-2,5-dione, 1-(2,2-dimethoxyethyl)-3,4-dimethyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

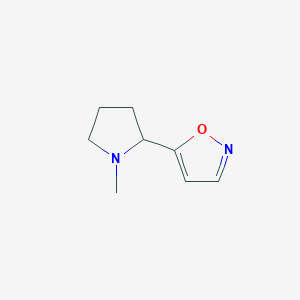
![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)
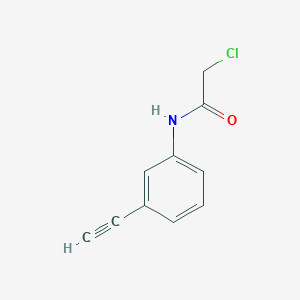
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)
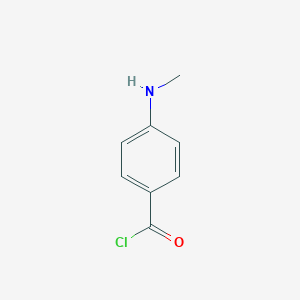
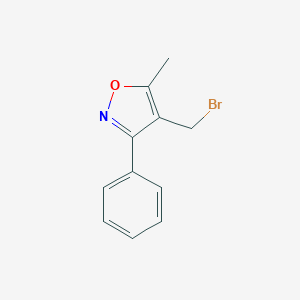
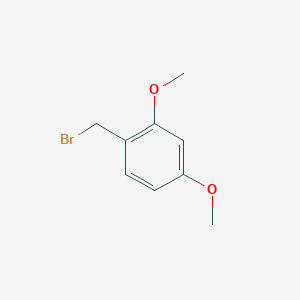
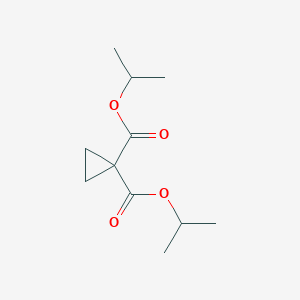
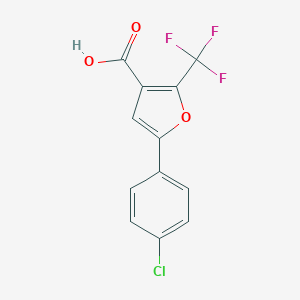
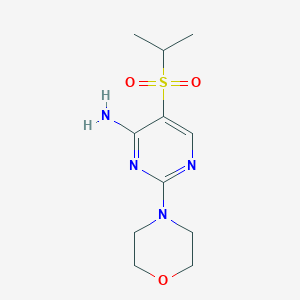
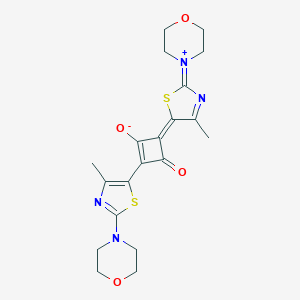
![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)
![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)
